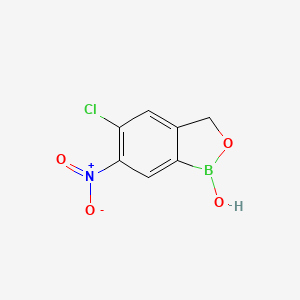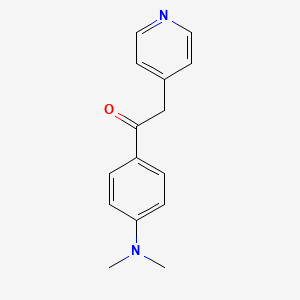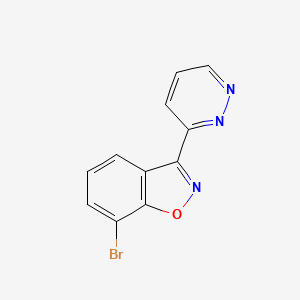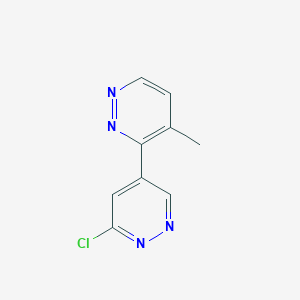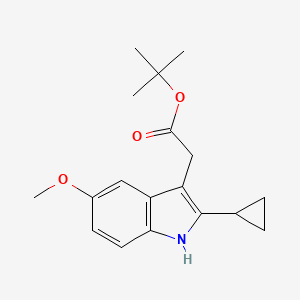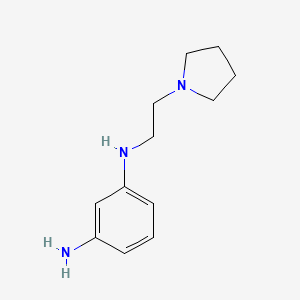
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with two amino groups and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine and 2-pyrrolidin-1-ylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Procedure: The benzene-1,3-diamine is reacted with 2-pyrrolidin-1-ylethylamine in the presence of the catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor sites, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pyrrolidine moiety further enhances its versatility in various applications.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-5-12(10-11)14-6-9-15-7-1-2-8-15/h3-5,10,14H,1-2,6-9,13H2 |
InChI Key |
BKQOBAHHUMROEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


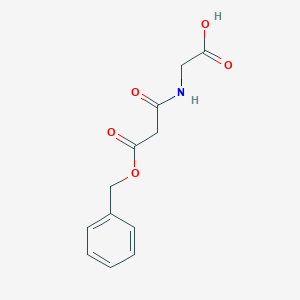
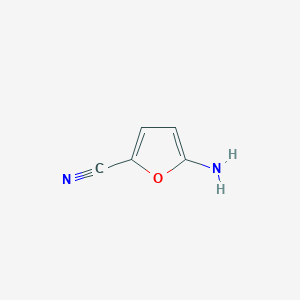
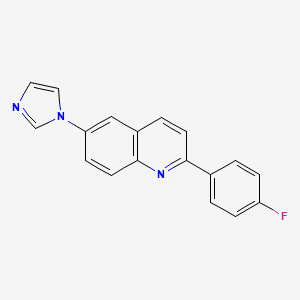

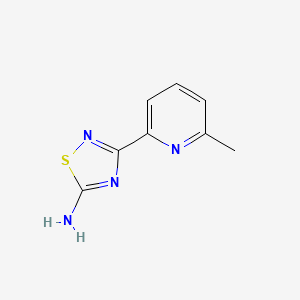

![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)
